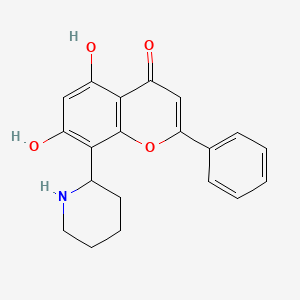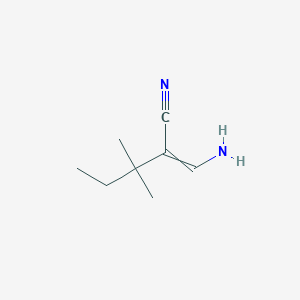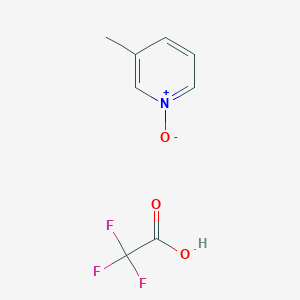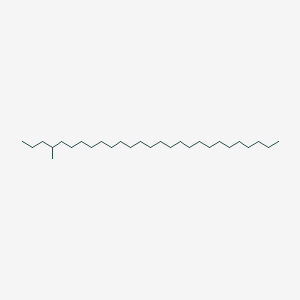
Methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- is a chemical compound with the molecular formula C13H10F3NO2S and a molecular weight of 301.28 g/mol . It is known for its unique structure, which includes trifluoromethyl groups and diphenyl groups attached to a methanesulfonamide core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- can be synthesized through several methods. One common approach involves the reaction of methanesulfonamide with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- often involves large-scale chemical reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the required product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce compounds with modified trifluoromethyl groups .
Applications De Recherche Scientifique
Methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups and diphenyl groups contribute to its reactivity and ability to interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound shares structural similarities with methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- and is used in similar applications.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: Another related compound with applications in organic synthesis and medicinal chemistry.
N-Methyl-bis(trifluoromethanesulfonimide): This compound is used as a reagent in various chemical reactions and shares some structural features with methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl-.
Uniqueness
Methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- is unique due to its specific combination of trifluoromethyl and diphenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized research and industrial applications .
Propriétés
Numéro CAS |
98611-89-3 |
|---|---|
Formule moléculaire |
C13H10F3NO2S |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N,N-diphenylmethanesulfonamide |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)20(18,19)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
PBDSSQOYFPBVOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)


![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)

![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)





